molecular formula C14H12ClNO B1319650 2-Chloro-5-(2,5-dimethylbenzoyl)pyridine CAS No. 80100-54-5

2-Chloro-5-(2,5-dimethylbenzoyl)pyridine

Cat. No.: B1319650
CAS No.: 80100-54-5
M. Wt: 245.7 g/mol
InChI Key: YDTUTMDUOIGWOB-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,5-dimethylbenzoyl)pyridine is an organic compound with the molecular formula C14H12ClNO It is a derivative of pyridine, substituted with a chloro group at the 2-position and a 2,5-dimethylbenzoyl group at the 5-position

Scientific Research Applications

2-Chloro-5-(2,5-dimethylbenzoyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

2-Chloro-5-(2,5-dimethylbenzoyl)pyridine plays a significant role in biochemical reactions, particularly those involving aromatic compounds. It interacts with enzymes and proteins that facilitate nucleophilic substitution and oxidation reactions . The compound’s structure allows it to participate in resonance stabilization, which is crucial for its reactivity in these biochemical processes . Additionally, this compound can form stable intermediates with various biomolecules, enhancing its role in complex biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular proteins can lead to changes in the expression of specific genes, thereby altering cellular behavior. Furthermore, this compound can impact metabolic pathways by affecting the activity of key enzymes involved in cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming stable complexes with them . This interaction can lead to changes in enzyme activity, which in turn affects various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can maintain its activity over extended periods, although its efficacy may decrease due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects underscore the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . These interactions highlight the compound’s role in regulating metabolic processes and its potential impact on overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in particular cellular compartments . The transport and distribution of this compound are crucial for its biological activity and effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on biochemical pathways . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,5-dimethylbenzoyl)pyridine typically involves the reaction of 2-chloropyridine with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-Chloropyridine+2,5-Dimethylbenzoyl chlorideThis compound\text{2-Chloropyridine} + \text{2,5-Dimethylbenzoyl chloride} \rightarrow \text{this compound} 2-Chloropyridine+2,5-Dimethylbenzoyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,5-dimethylbenzoyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of alcohol derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,5-dimethylbenzoyl)pyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methylpyridine
  • 2-Chloro-5-(chloromethyl)pyridine
  • 2-Chloro-5-(2,5-dimethylphenyl)pyridine

Uniqueness

2-Chloro-5-(2,5-dimethylbenzoyl)pyridine is unique due to the presence of both the chloro and 2,5-dimethylbenzoyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(2,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-9-3-4-10(2)12(7-9)14(17)11-5-6-13(15)16-8-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTUTMDUOIGWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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